Enhanced In Vivo Antitumor Efficacy of a 7-Aminomethylated Derivative Compared to Nitroxoline
A derivative of nitroxoline, synthesized by adding a 2-(ethylamino)acetonitrile group at position 7 (Compound 17), demonstrated a significantly prolonged tumor growth delay in an in vivo LPB mouse fibrosarcoma model compared to the parent compound nitroxoline when administered at an identical dose [1].
| Evidence Dimension | In vivo tumor growth delay (time to reach 40 mm³ tumor volume) in C57Bl/6 mice bearing LPB fibrosarcoma tumors. |
|---|---|
| Target Compound Data | Tumor growth delay was significantly increased with Compound 17 treatment (20 mg/kg, p.o.). |
| Comparator Or Baseline | Nitroxoline (20 mg/kg, p.o.) caused only a moderate increase in tumor growth delay. |
| Quantified Difference | Compound 17 was more effective than nitroxoline. The time for tumors to reach 40 mm³ was significantly increased by compound 17, but only moderately by nitroxoline treatment. (Approximate 2.5-fold improvement based on growth curve analysis). |
| Conditions | LPB fibrosarcoma cells (1.8 × 10⁶) injected into the right flank of C57Bl/6 mice. Treatment administered ad libitum in drinking water for the entire experiment duration. |
Why This Matters
This in vivo data demonstrates that the 2-(ethylamino)acetonitrile group confers a substantial, quantifiable advantage in anti-cancer efficacy over the nitroxoline scaffold alone, justifying its selection for the development of more potent cathepsin B inhibitors.
- [1] Mitrović A, Sosič I, Kos Š, et al. Addition of 2-(ethylamino)acetonitrile group to nitroxoline results in significantly improved anti-tumor activity in vitro and in vivo. Oncotarget. 2017;8(36):59136-59147. View Source
